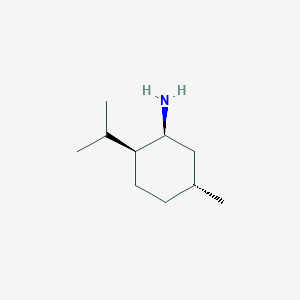

(1S,2S,5R)-Neomentil amina

Descripción general

Descripción

(1S,2S,5R)-Neomenthyl amine is a chiral amine with three stereogenic centers. It is a derivative of menthol, a compound known for its cooling properties. The specific stereochemistry of (1S,2S,5R)-Neomenthyl amine makes it an interesting subject for research in various fields, including organic synthesis and pharmaceutical development.

Aplicaciones Científicas De Investigación

(1S,2S,5R)-Neomenthyl amine has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.

Mecanismo De Acción

- Neomenthol, a structural isomer of neomenthyl amine, is found in mint plants and exhibits analgesic and anti-inflammatory properties. It likely interacts with transient receptor potential (TRP) channels, such as TRPM8, which are involved in pain perception and thermoregulation .

Target of Action

Pharmacokinetics

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,5R)-Neomenthyl amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the reduction of (1S,2S,5R)-Neomenthone using a reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the stereochemistry of the product.

Industrial Production Methods: In an industrial setting, the production of (1S,2S,5R)-Neomenthyl amine may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the precursor under hydrogen gas. The process is scalable and can be optimized for high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: (1S,2S,5R)-Neomenthyl amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, such as thionyl chloride or phosphorus tribromide, can be used to introduce halogen atoms.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Comparación Con Compuestos Similares

(1R,2S,5R)-Menthol: Known for its cooling properties and used in various consumer products.

(1S,2S,5R)-Neomenthone: A precursor in the synthesis of (1S,2S,5R)-Neomenthyl amine.

(1R,2S,5R)-Neomenthyl alcohol: Another derivative of menthol with different functional groups.

Uniqueness: (1S,2S,5R)-Neomenthyl amine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Actividad Biológica

(1S,2S,5R)-Neomenthyl amine is a chiral amine derivative of menthol, characterized by its specific stereochemistry. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological systems. This article delves into the biological activity of (1S,2S,5R)-Neomenthyl amine, exploring its mechanisms of action, pharmacological effects, and applications in scientific research.

Target Receptors

The primary target of (1S,2S,5R)-Neomenthyl amine is the TRPM8 receptor , a member of the transient receptor potential (TRP) channel family. This receptor is known for its role in thermoregulation and pain perception. The compound acts as an agonist , leading to the influx of cations like calcium and sodium into cells, which induces a cooling sensation and may contribute to its analgesic properties.

Biochemical Pathways

Upon activation of the TRPM8 receptor, several biochemical pathways are engaged:

- Calcium Influx : Increased intracellular calcium levels can trigger various cellular responses, including neurotransmitter release.

- Pain Modulation : The activation of TRPM8 has been linked to the modulation of nociceptive signals, potentially providing relief from pain.

Pharmacokinetics

(1S,2S,5R)-Neomenthyl amine is likely absorbed through mucous membranes and skin. It undergoes metabolism primarily in the liver and is excreted via urine. Its pharmacokinetic profile suggests that it may have systemic effects when administered topically or orally.

Antimicrobial Properties

Research indicates that (1S,2S,5R)-Neomenthyl amine exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for further exploration in antimicrobial drug development.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. By modulating TRPM8 activity, it may reduce inflammation in tissues and provide symptomatic relief in conditions characterized by pain and swelling.

Medicinal Chemistry

In medicinal chemistry, (1S,2S,5R)-Neomenthyl amine serves as a valuable chiral building block for synthesizing complex organic molecules. Its unique stereochemistry allows for the development of novel pharmaceuticals with enhanced efficacy and specificity.

Case Studies

Several case studies have highlighted the compound's potential in therapeutic applications:

- Pain Relief : A study investigating the analgesic effects of TRPM8 agonists found that compounds similar to (1S,2S,5R)-Neomenthyl amine could significantly reduce pain responses in animal models .

- Antimicrobial Activity : Clinical evaluations have reported successful use of neomenthyl derivatives in treating infections resistant to conventional antibiotics .

Comparative Analysis

To better understand the uniqueness of (1S,2S,5R)-Neomenthyl amine compared to related compounds, a comparative analysis is presented below:

| Compound | Structure | Primary Activity |

|---|---|---|

| (1S,2S,5R)-Neomenthyl Amine | Chiral amine | TRPM8 agonist; analgesic; anti-inflammatory |

| Menthol | Monoterpenoid | TRPM8 agonist; cooling effect |

| (1R,2R,5R)-Neomenthyl Amine | Stereoisomer | Similar activity with different efficacy |

Propiedades

IUPAC Name |

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMUAGDCCJDQLE-UTLUCORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503899 | |

| Record name | (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117947-19-0 | |

| Record name | (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.